molecular formula C7H12N2 B1603617 2-(Piperidin-3-YL)acetonitrile CAS No. 5562-22-1

2-(Piperidin-3-YL)acetonitrile

Cat. No. B1603617
CAS RN: 5562-22-1
M. Wt: 124.18 g/mol
InChI Key: HZJOVDAZLMBPPZ-UHFFFAOYSA-N
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Patent
US06967216B2

Procedure details

1-Benzyloxycarbonyl-3-cyanomethylpiperidine (Method 22; 12.5 g) was dissolved in ethanol (20 ml) and ethereal HCl (1 ml) and 5% palladium on charcoal (2.0 g) was added. The mixture was shaken under an atmosphere of hydrogen for 2.5 hours. The catalst was filtered and the filtrate evaporated in vacuo. The crude product was dissolved in ethanol and recrystallized from ether. M/z 124 [M+].
Name
1-Benzyloxycarbonyl-3-cyanomethylpiperidine
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][C:18]#[N:19])[CH2:12]1)=O)C1C=CC=CC=1.Cl>C(O)C.[Pd]>[C:18]([CH2:17][CH:13]1[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]1)#[N:19]

Inputs

Step One
Name
1-Benzyloxycarbonyl-3-cyanomethylpiperidine
Quantity
12.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken under an atmosphere of hydrogen for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalst was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(#N)CC1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.